Thiomichler's ketone

Beschreibung

The exact mass of the compound 4,4'-Bis(dimethylamino)thiobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30656. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Benzophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

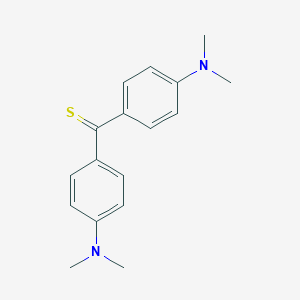

Structure

2D Structure

Eigenschaften

IUPAC Name |

bis[4-(dimethylamino)phenyl]methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2S/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJUTFTRXYQMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061633 | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Bis(dimethylamino)thiobenzophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11591 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1226-46-6 | |

| Record name | 4,4′-Bis(dimethylamino)thiobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thio-michler's ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001226466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Michler's thione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanethione, bis[4-(dimethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(dimethylamino)thiobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MICHLER'S THIOKETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P27X4MS4EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and structural elucidation of Thiomichler's ketone

An In-depth Technical Guide to the Synthesis and Structural Elucidation of Thiomichler's Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, formally known as 4,4'-bis(dimethylamino)thiobenzophenone, is an aromatic thioketone of significant interest in organic synthesis and materials science. It serves as a chromogenic reagent and a building block for various functional dyes and materials. This technical guide provides a comprehensive overview of a common synthetic route to this compound and the analytical methods employed for its structural elucidation and characterization. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to assist researchers in the practical application of this chemistry.

Physical and Chemical Properties

This compound is a stable, crystalline solid. Its key physical and chemical properties are summarized in the table below.[1][2]

| Property | Value | Reference |

| IUPAC Name | bis[4-(dimethylamino)phenyl]methanethione | [1] |

| Synonyms | Michler's thione, 4,4'-Bis(dimethylamino)thiobenzophenone | [1][2] |

| CAS Number | 1226-46-6 | [2] |

| Molecular Formula | C₁₇H₂₀N₂S | [1] |

| Molecular Weight | 284.42 g/mol | [2] |

| Appearance | Violet or blue crystalline powder/solid | [1] |

| Melting Point | 198-206 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like toluene and dichloromethane. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the direct thionation (sulfurization) of its corresponding oxygen analog, Michler's ketone (4,4'-bis(dimethylamino)benzophenone). Lawesson's reagent is the preferred thionating agent for this transformation due to its mild reaction conditions and high yields compared to other reagents like phosphorus pentasulfide.[3][4]

The reaction mechanism proceeds through a [2+2] cycloaddition of the carbonyl group onto the P=S bond of the reactive dithiophosphine ylide form of Lawesson's reagent, forming a transient thiaoxaphosphetane intermediate.[3][4] This intermediate then undergoes a cycloreversion, driven by the formation of a highly stable P=O bond, to yield the desired thioketone.[3][4]

Caption: Synthesis of this compound via thionation of Michler's ketone.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from Michler's ketone using Lawesson's reagent.

Materials:

-

Michler's ketone (4,4'-bis(dimethylamino)benzophenone)

-

Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Toluene (anhydrous)

-

Silica gel for column chromatography

-

Hexane (reagent grade)

-

Ethyl acetate (reagent grade)

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Michler's ketone (1.0 eq). Add anhydrous toluene to dissolve the ketone (approx. 5-10 mL of toluene per gram of ketone).

-

Addition of Reagent: To the stirred solution, add Lawesson's reagent (0.5 eq). Note: While stoichiometry suggests 0.5 eq, some procedures may use a slight excess (e.g., 0.55 eq) to ensure complete conversion.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The solution will typically change color as the reaction progresses. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material (Michler's ketone) is fully consumed. This may take several hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude residue contains the desired product along with phosphorus-containing byproducts. Purify the crude solid by column chromatography on silica gel.

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane or toluene and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

-

Collect the fractions containing the vibrant blue-violet product (this compound).

-

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethanol/hexane if necessary. Dry the final product under vacuum to obtain deep violet crystals.

Structural Elucidation

The identity and purity of the synthesized this compound are confirmed using a combination of spectroscopic methods. Each technique provides specific information about the molecule's structure.

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Feature | Expected Observation |

| Mass Spec. (EI) | Molecular Ion (M⁺˙) | m/z = 284, corresponding to the molecular formula C₁₇H₂₀N₂S. |

| α-Cleavage Fragment | m/z = 164, corresponding to [M - C₇H₈N]⁺ fragment. | |

| ¹H NMR | N-Methyl Protons (-N(CH₃)₂) | Singlet, ~3.0-3.2 ppm (12H). |

| Aromatic Protons | Two doublets (AA'BB' system), ~6.7-6.9 ppm and ~7.2-7.4 ppm (8H total). | |

| ¹³C NMR | Thiocarbonyl Carbon (C=S) | Signal significantly downfield, ~210-220 ppm. |

| Aromatic Carbons | Multiple signals between ~110-155 ppm. | |

| N-Methyl Carbons (-N(CH₃)₂) | Signal at ~40 ppm. | |

| IR Spectroscopy | C=S Stretch | A moderate to strong band in the 1100-1250 cm⁻¹ region. This can be coupled with other vibrations. |

| Aromatic C=C Stretch | Bands in the 1500-1600 cm⁻¹ region. | |

| C-H Stretch (Aromatic & Alkyl) | Bands just above and below 3000 cm⁻¹, respectively. |

Detailed Analysis

-

Mass Spectrometry (MS): The primary role of MS is to confirm the molecular weight of the synthesized compound. For this compound, the molecular ion peak (M⁺˙) should appear at m/z 284, consistent with its molecular formula. A major fragmentation pathway for aromatic ketones is the alpha-cleavage of the bond between the carbonyl/thiocarbonyl carbon and one of the aromatic rings.[5] This would result in a stable acylium-type ion.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the electronic environment and connectivity of hydrogen atoms. The structure of this compound is highly symmetrical. This should result in a simple spectrum: a singlet integrating to 12 protons for the four equivalent N-methyl groups, and a set of signals for the eight aromatic protons. Due to the electron-donating dimethylamino groups, the aromatic signals will appear relatively upfield.

-

¹³C NMR: The carbon NMR spectrum is crucial for confirming the presence of the thiocarbonyl group. The C=S carbon is highly deshielded and will appear far downfield, typically in the 210-220 ppm range. Other expected signals include the N-methyl carbons around 40 ppm and the distinct signals for the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The most critical absorption to identify is the C=S stretch, confirming the conversion of the C=O group. The C=S stretching vibration is typically weaker than the C=O stretch and its position can vary due to coupling with other vibrations.[6] For aromatic thioketones, it is often found in the 1100-1250 cm⁻¹ region. The disappearance of the strong C=O stretch from the starting material (Michler's ketone, typically ~1650 cm⁻¹) and the appearance of the C=S band provides strong evidence for a successful reaction. Other characteristic bands, such as those for aromatic C=C and C-H bonds, will also be present.[1]

References

- 1. 4,4'-Bis(dimethylamino)thiobenzophenone | C17H20N2S | CID 71045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4′-Bis(dimethylamino)thiobenzophenone for synthesis | 1226-46-6 [sigmaaldrich.com]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic properties (UV-Vis, fluorescence) of Thiomichler's ketone.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomichler's ketone, systematically named 4,4'-bis(dimethylamino)thiobenzophenone, is a thione analog of the well-known Michler's ketone. Its unique electronic structure, arising from the presence of a thiocarbonyl group (C=S) and two strongly electron-donating dimethylamino groups, imparts distinct spectroscopic properties. This technical guide provides an in-depth overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of this compound, offering valuable data and methodologies for researchers in various scientific disciplines. While specific data for this compound is limited in publicly available literature, this guide draws upon data from closely related analogs and foundational spectroscopic principles to provide a comprehensive profile.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides insights into its electronic transitions. For ketones and thiones, the key transitions are the n→π* (an electron from a non-bonding orbital to an anti-bonding π orbital) and π→π* (an electron from a bonding π orbital to an anti-bonding π orbital) transitions. In conjugated systems like this compound, these absorption bands are typically shifted to longer wavelengths (bathochromic shift).

General Absorption Characteristics

This compound is expected to exhibit two main absorption bands:

-

A weak n→π transition* at a longer wavelength, characteristic of the thiocarbonyl group.

-

A strong π→π transition* at a shorter wavelength, arising from the conjugated aromatic system.

The presence of the electron-donating dimethylamino groups enhances the intramolecular charge transfer (ICT) character of the molecule, which can influence the position and intensity of these bands.

Solvatochromism

The polarity of the solvent can significantly influence the absorption spectrum of polar molecules like this compound, a phenomenon known as solvatochromism. For Michler's ketone, a shift in the absorption maximum (λmax) has been observed with changing solvent polarity.[1] A similar effect is anticipated for this compound. Generally, polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption bands.

Quantitative Absorption Data (Based on Analogs)

Table 1: Anticipated UV-Vis Absorption Properties of this compound

| Property | Expected Value/Range | Solvent Dependency |

| λmax (π→π) | ~350 - 450 nm | Expected bathochromic shift with decreasing solvent polarity |

| λmax (n→π) | ~450 - 550 nm | Expected hypsochromic (blue) shift with increasing solvent polarity |

| Molar Absorptivity (ε) of π→π * | > 10,000 L·mol⁻¹·cm⁻¹ | Moderate |

Note: These values are estimations based on the properties of analogous compounds and general spectroscopic principles.

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. The efficiency of this process is quantified by the fluorescence quantum yield (Φf).

General Fluorescence Characteristics

Analogs of Michler's ketone are known to be fluorescent in solution at room temperature.[3] However, their fluorescence quantum yields are typically very low.[3] This suggests that non-radiative decay processes, such as internal conversion and intersystem crossing, are the dominant pathways for the de-excitation of the excited state. At low temperatures (77 K), both fluorescence and phosphorescence are often observed for these types of molecules.[3]

Quantitative Fluorescence Data (Based on Analogs)

For analogs of Michler's ketone, fluorescence quantum yields are on the order of 0.001.[3] The fluorescence decay times are typically very short, often less than 100 picoseconds.[3]

Table 2: Anticipated Fluorescence Properties of this compound

| Property | Expected Value/Range | Notes |

| Emission Maximum (λem) | ~450 - 600 nm | Dependent on excitation wavelength and solvent. |

| Fluorescence Quantum Yield (Φf) | ~0.001 | Indicates very weak fluorescence. |

| Fluorescence Lifetime (τf) | < 100 ps | Suggests rapid non-radiative decay. |

Note: These values are estimations based on the properties of analogous compounds.

Experimental Protocols

UV-Visible Absorption Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a chosen spectroscopic grade solvent. Ensure the compound is fully dissolved.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Record the absorption spectrum of each working solution over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the λmax and the corresponding absorbance values. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

This protocol is designed for measuring the fluorescence spectrum and quantum yield of a weakly fluorescent compound like this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)

-

Volumetric flasks and pipettes

-

Fluorescence cuvettes (1 cm path length, four-sided polished)

-

Spectrofluorometer

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a series of dilute solutions of both this compound and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

-

Absorption Spectra:

-

Measure the UV-Vis absorption spectra of all prepared solutions.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to a wavelength where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum for each solution, ensuring to scan a wavelength range that covers the entire emission profile.

-

Maintain identical experimental conditions (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield (Φf) of the sample can be calculated using the following equation: Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²) where:

-

Φf is the fluorescence quantum yield

-

m is the slope of the plot of integrated fluorescence intensity vs. absorbance

-

n is the refractive index of the solvent

-

-

Logical Relationship of Spectroscopic Properties

The spectroscopic properties of this compound are intrinsically linked to its molecular structure. The presence of the thiocarbonyl group and the extensive conjugation are the primary determinants of its absorption and emission characteristics.

Conclusion

This compound is a fascinating molecule with distinct spectroscopic properties characterized by strong UV-Vis absorption and very weak fluorescence. This technical guide provides a foundational understanding of these properties, drawing upon data from analogous compounds to build a comprehensive profile. The detailed experimental protocols offer a practical framework for researchers to investigate the spectroscopic behavior of this compound and similar molecules. Further research is warranted to determine the precise quantitative spectroscopic parameters of this compound in a variety of solvent environments.

References

Unveiling the Photophysical Intricacies of Thiomichler's Ketone and its Analogs: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the photophysical characteristics of Thiomichler's ketone and its derivatives, catering to researchers, scientists, and drug development professionals. This document delves into the core photophysical processes, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Introduction to this compound

This compound, formally known as 4,4'-bis(dimethylamino)thiobenzophenone or Michler's thione, is the sulfur analog of the well-studied Michler's ketone. The replacement of the carbonyl oxygen with a sulfur atom significantly alters the molecule's electronic structure and, consequently, its interaction with light. These changes lead to a unique set of photophysical properties, including strong absorption in the visible region, rapid and efficient intersystem crossing to the triplet state, and distinct solvent-dependent behavior. Understanding these characteristics is crucial for its application in diverse fields such as photosensitization, photopolymerization, and as a building block for novel functional materials.

Photophysical Properties

The interaction of this compound and its derivatives with light is governed by a series of competing photophysical processes, including absorption, fluorescence, intersystem crossing, and phosphorescence. The efficiency and rates of these processes are highly dependent on the molecular structure and the surrounding solvent environment.

Electronic Absorption

This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is attributed to a π→π* transition with significant charge-transfer character from the dimethylamino groups to the thiocarbonyl group. This is in contrast to Michler's ketone, which absorbs intensely at shorter wavelengths (around 366 nm)[1]. The position of the absorption maximum is sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Luminescence: Fluorescence and Phosphorescence

Upon photoexcitation, this compound can relax to the ground state via radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: Fluorescence from the lowest excited singlet state (S₁) of Michler's thione is generally very weak, with quantum yields (Φf) in the order of 10⁻³ to 10⁻⁴ in various solvents. This low fluorescence efficiency is a direct consequence of the rapid and highly efficient intersystem crossing to the triplet manifold. Interestingly, weak fluorescence from the second excited singlet state (S₂) has also been observed. The lifetime of the S₁ state is extremely short, typically in the range of a few picoseconds (1.9-6.5 ps), further highlighting the dominance of non-radiative decay pathways.

Phosphorescence: In contrast to its weak fluorescence, derivatives of Michler's ketone exhibit observable phosphorescence at low temperatures (77 K). In methylcyclohexane, phosphorescence lifetimes are in the order of 10-20 milliseconds, and this increases significantly in more polar solvents like ethanol. This long-lived emission originates from the lowest triplet state (T₁).

Intersystem Crossing and the Triplet State

A defining characteristic of this compound is its highly efficient intersystem crossing (ISC) from the excited singlet state to the triplet state. This process is facilitated by the presence of the sulfur atom, which enhances spin-orbit coupling. Flash photolysis studies have identified the transient absorption of the excited triplet state of Michler's thione in the region of 470 to 520 nm. The decay of this triplet state is influenced by the concentration of the thione itself, indicating self-quenching.

Quantitative Photophysical Data

The following tables summarize the key photophysical parameters for this compound (Michler's thione) and a representative derivative in various solvents.

Table 1: Photophysical Data for this compound (Michler's Thione)

| Solvent | λ_abs (nm) | λ_em (S₂) (nm) | Φ_f (S₂) | τ_S₂ (ps) | τ_S₁ (ps) |

| Cyclohexane | - | - | ~10⁻³ | 3.5 | 6.5 |

| Acetonitrile | - | - | ~10⁻⁴ | 0.28 | 1.9 |

| Methanol | - | - | ~10⁻⁴ | 0.35 | 2.5 |

Data extracted from studies on Michler's thione.

Table 2: Triplet State Decay Parameters for Michler's Thione in Cyclohexane

| Parameter | Value |

| Unimolecular Decay Constant (k₀) | 1.4 x 10⁶ s⁻¹ |

| Self-Quenching Rate Constant (k_sq) | 2.9 x 10⁹ M⁻¹s⁻¹ |

| Quenching by Cyclooctatetraene (k_q) | 6.7 x 10⁸ M⁻¹s⁻¹ |

Data from laser flash photolysis studies.

Experimental Protocols

The characterization of the photophysical properties of this compound and its derivatives relies on a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Methodology:

-

Solutions of the compound of interest are prepared in spectroscopic grade solvents at a known concentration.

-

The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer over a relevant wavelength range.

-

A solvent blank is used as a reference.

-

The molar extinction coefficient (ε) can be determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Methodology for Quantum Yield Determination (Comparative Method):

-

A well-characterized fluorescence standard with a known quantum yield (Φ_std) is chosen, which absorbs at a similar wavelength to the sample.

-

A series of dilute solutions of both the standard and the sample are prepared, with absorbances kept below 0.1 at the excitation wavelength to minimize inner filter effects.

-

The absorption and fluorescence emission spectra of all solutions are recorded. The integrated fluorescence intensity is calculated for each spectrum.

-

A graph of integrated fluorescence intensity versus absorbance is plotted for both the sample and the standard.

-

The gradients (slopes) of these plots are determined.

-

The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Grad is the gradient of the plot and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

Methodology (Pump-Probe Technique):

-

The sample is excited by a short, intense "pump" laser pulse.

-

A second, weaker "probe" pulse, with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse.

-

The change in absorbance of the probe light is measured as a function of wavelength and time delay.

-

By varying the time delay between the pump and probe pulses, the formation and decay of transient species, such as the triplet state, can be monitored in real-time.

Visualizing Photophysical Processes and Workflows

Diagrams created using the DOT language provide a clear and structured representation of complex processes and relationships.

Caption: A simplified Jablonski diagram illustrating the key photophysical pathways for a thioketone.

Caption: Workflow for the synthesis and photophysical characterization of this compound derivatives.

Conclusion

This compound and its derivatives exhibit a rich and complex photophysical behavior dominated by efficient intersystem crossing to the triplet state. This characteristic, driven by the presence of the sulfur atom, makes them promising candidates for applications that leverage triplet-state reactivity. The sensitivity of their photophysical properties to the solvent environment further adds to their versatility. Continued research into the synthesis and characterization of novel derivatives will undoubtedly unlock new applications and deepen our understanding of the fundamental principles governing the interaction of light with this important class of molecules.

References

Unveiling the Photophysical intricacies of Thiomichler's Ketone: A Technical Guide to its Quantum Yield and Luminescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield and luminescence properties of Thiomichler's ketone (TMK), a thiobenzophenone derivative of significant interest in photochemistry and materials science. While direct quantitative luminescence data for this compound is sparse in readily available literature, this document compiles and analyzes existing data on its close analogues, particularly Michler's ketone, to infer and understand its photophysical behavior. Detailed experimental protocols for luminescence studies and data presentation in structured formats are provided to guide researchers in this field.

Introduction to this compound

This compound, chemically known as 4,4'-bis(dimethylamino)thiobenzophenone, is the sulfur analogue of the well-studied Michler's ketone. The replacement of the carbonyl oxygen with a sulfur atom significantly influences the molecule's electronic structure and, consequently, its photophysical and photochemical properties. Thiones are known for their distinct electronic absorption spectra and their propensity to undergo efficient intersystem crossing to the triplet state. Understanding the quantum yield and luminescence of TMK is crucial for its application as a photosensitizer, in photopolymerization, and in the development of novel photoresponsive materials.

Quantitative Luminescence Data

Direct and conclusive quantitative data on the fluorescence and phosphorescence quantum yields of this compound are not extensively reported in peer-reviewed literature. However, studies on the closely related Michler's ketone and its analogues provide valuable insights into the expected photophysical parameters of TMK.

Table 1: Luminescence Data for Michler's Ketone and its Analogues

| Compound | Parameter | Value | Solvent | Temperature | Citation |

| Analogues of Michler's Ketone | Fluorescence Quantum Yield (Φf) | ~ 0.001 | Solution | Room Temperature | [1] |

| Michler's Ketone | Triplet Quantum Yield (ΦST) | 0.24 | 2-Propanol | Room Temperature | |

| Analogues of Michler's Ketone | Phosphorescence Lifetime (τp) | 10 - 20 ms | Methylcyclohexane | 77 K | [1] |

| Analogues of Michler's Ketone | Phosphorescence Lifetime (τp) | Increases by a factor of 10 | Ethanol | 77 K | [1] |

Note: The fluorescence quantum yield for the analogues of Michler's ketone is very low, suggesting that non-radiative decay pathways, such as intersystem crossing, are dominant.[1] The significant solvent effect on the phosphorescence lifetime indicates the sensitivity of the triplet state to the local environment.

Experimental Protocols

Accurate determination of quantum yield and luminescence characteristics requires meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Sample Preparation

-

Purity: Ensure the high purity of this compound, as impurities can act as quenchers or emit their own luminescence, leading to erroneous results. Recrystallization or column chromatography is recommended for purification.

-

Solvent Selection: Choose spectroscopic grade solvents. The solvent should be transparent at the excitation and emission wavelengths and should not interact chemically with the sample unless studying solvent-solute interactions. For phosphorescence measurements at low temperatures, a solvent that forms a clear, rigid glass is necessary (e.g., 2-methyltetrahydrofuran, ethanol/methanol mixtures).

-

Concentration: Prepare a series of dilute solutions with absorbance values at the excitation wavelength below 0.1 to minimize inner filter effects.

-

Degassing: For phosphorescence and triplet state studies, it is crucial to remove dissolved oxygen, a notorious quencher of triplet states. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solution for at least 15-20 minutes.

Quantum Yield Measurement (Relative Method)

The relative method, comparing the fluorescence of the sample to a well-characterized standard, is a widely used technique.

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral range as this compound. Given the expected low fluorescence, a standard with a well-established and moderate quantum yield is preferable.

-

Absorbance Spectra: Record the UV-Vis absorption spectra of both the sample and the standard solutions.

-

Fluorescence Spectra:

-

Set the excitation wavelength to be the same for both the sample and the standard.

-

Record the fluorescence emission spectra over the entire emission range.

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for both measurements.

-

-

Calculation: The fluorescence quantum yield (Φf) is calculated using the following equation:

Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

'sample' and 'std' refer to the sample and the standard, respectively.

-

Luminescence Spectroscopy

-

Fluorescence Spectroscopy:

-

Use a calibrated spectrofluorometer.

-

Record the excitation and emission spectra. The excitation spectrum should ideally match the absorption spectrum.

-

-

Phosphorescence Spectroscopy:

-

Use a spectrofluorometer equipped with a cooled detector and a means to measure delayed emission (e.g., a pulsed lamp and gated detector or a mechanical chopper).

-

Cool the sample to 77 K in a liquid nitrogen dewar.

-

Record the phosphorescence emission spectrum.

-

Measure the phosphorescence lifetime (τp) by monitoring the decay of the emission intensity after the excitation source is turned off.

-

Visualizing Photophysical Processes

The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the fundamental photophysical pathways.

References

Solvatochromic Behavior of Thiomichler's Ketone in Different Media: An In-depth Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide delves into the phenomenon of solvatochromism, with a specific focus on Thiomichler's ketone (TMK), a thione analogue of the well-studied Michler's ketone (MK). While comprehensive experimental data on the solvatochromic behavior of this compound is not extensively available in current literature, this guide provides a foundational understanding of the principles of solvatochromism. To illustrate these principles, we will draw upon the well-documented solvatochromic properties of Michler's ketone as a closely related analogue. This guide will cover the theoretical underpinnings of solvatochromism, detailed experimental protocols for its characterization, and data presentation for analysis. The aim is to equip researchers with the necessary knowledge to investigate the solvatochromic properties of compounds like this compound.

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change in color is a manifestation of shifts in the absorption or emission spectra of the molecule. These spectral shifts are caused by the differential solvation of the ground and excited electronic states of the molecule. The polarity of the solvent, its ability to form hydrogen bonds, and other specific solute-solvent interactions can all influence the energy difference between these states, leading to a change in the observed spectrum.

Molecules that exhibit strong solvatochromism, like Michler's ketone and presumably its thio-analogue, are often used as probes to characterize the polarity of solvents and microenvironments, such as in biological systems or polymer matrices.

The Case of Michler's Ketone: A Homologous System

Due to the limited availability of specific solvatochromic data for this compound, we will examine the behavior of Michler's ketone (MK) as a proxy. MK is known to exhibit solvatochromism, and its behavior provides a solid framework for understanding what can be expected from TMK. The near ultraviolet absorption band of Michler's ketone is known to encompass three electronic transitions.[1] These include two ππ* transitions and one nπ* transition.[1] The relative energy levels of these states can be altered by the solvent's polarity.[1] In non-polar environments, the nπ* state is the lowest energy excited singlet state, but in a polar solvent like ethanol, it becomes the third excited singlet state.[1]

Quantitative Solvatochromic Data for Michler's Ketone

The following table summarizes the reported absorption maxima (λmax) of Michler's ketone in a range of solvents with varying polarity. This data illustrates the effect of the solvent environment on the electronic transitions of the molecule.

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Water | 80.1 | 361 |

| Ethanol | 24.6 | - |

| Tetrahydrofuran (THF) | 7.6 | 346 |

Experimental Protocols for Solvatochromic Analysis

The following are detailed methodologies for key experiments to characterize the solvatochromic behavior of a compound like this compound.

UV-Visible Absorption Spectroscopy

This is the primary technique for observing solvatochromism.

Objective: To determine the absorption maximum (λmax) of the compound in a series of solvents with varying polarities.

Materials:

-

This compound (or the compound of interest)

-

A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

-

Volumetric flasks and pipettes

-

A dual-beam UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a solvent in which it is highly soluble.

-

Sample Preparation: For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask and dilute to the mark with the solvent. The final concentration should be such that the absorbance at λmax is within the linear range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

-

Spectral Acquisition:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range.

-

Identify and record the wavelength of maximum absorbance (λmax).

-

-

Data Analysis: Tabulate the λmax values against the polarity of the respective solvents.

Fluorescence Spectroscopy

This technique is used to study the effect of solvent polarity on the emission properties of a fluorescent molecule.

Objective: To determine the emission maximum (λem) and Stokes shift of the compound in different solvents.

Materials:

-

Fluorescent compound (e.g., this compound, if fluorescent)

-

Spectroscopic grade solvents

-

Volumetric flasks and pipettes

-

A spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a series of dilute solutions of the compound in different solvents, similar to the UV-Vis spectroscopy protocol. The concentration should be low enough to avoid inner filter effects.

-

Spectral Acquisition:

-

Determine the λmax from the absorption spectrum.

-

Set the excitation wavelength of the spectrofluorometer to the λmax.

-

Record the emission spectrum over a suitable wavelength range.

-

Identify and record the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Tabulate the λem values for each solvent.

-

Calculate the Stokes shift (in nm or cm-1) for each solvent using the formula: Stokes Shift (nm) = λem - λabs

-

Visualizing Solvatochromic Relationships

Diagrams can be a powerful tool to visualize the relationships between solvent properties and the spectroscopic behavior of a compound.

Caption: Experimental workflow for solvatochromic analysis.

Caption: Effect of solvent polarity on electronic energy levels.

Conclusion

The study of solvatochromism is a valuable tool in understanding solute-solvent interactions and for the development of chemical probes. While specific quantitative data for this compound remains an area for future research, the principles and experimental protocols outlined in this guide, illustrated with data from Michler's ketone, provide a robust framework for such investigations. Researchers are encouraged to apply these methodologies to this compound and other novel compounds to expand our understanding of their photophysical properties and potential applications.

References

Unveiling the Electronic Landscape of Thiomichler's Ketone: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Thiomichler's ketone, or 4,4'-bis(dimethylamino)thiobenzophenone, a thio-analogue of the well-studied Michler's ketone, presents a unique electronic structure with significant implications for its photophysical properties and potential applications in areas such as photosensitizers and molecular probes. This technical guide provides an in-depth exploration of the theoretical and computational approaches used to elucidate the electronic characteristics of this intriguing molecule. While specific, in-depth computational studies on this compound are not abundant in publicly accessible literature, this guide synthesizes information from studies on closely related thio-benzophenone derivatives and general computational chemistry methodologies to provide a comprehensive overview.

Core Concepts in the Electronic Structure of this compound

The electronic behavior of this compound is governed by the interplay of several key structural features: the central thiocarbonyl group (C=S), the two phenyl rings, and the electron-donating dimethylamino groups at the para positions. These components give rise to a complex system of π-orbitals that are crucial in determining the molecule's absorption and emission properties.

Computational chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens through which to examine this electronic structure. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting and interpreting the electronic transitions that underlie the molecule's characteristic UV-Vis absorption spectrum.

Computational Methodology: A Practical Workflow

A typical computational workflow for investigating the electronic structure of this compound involves a multi-step process. This process, from initial structure optimization to the analysis of excited states, provides a systematic approach to understanding the molecule's electronic properties.

Quantitative Computational Data

While specific computational data for this compound is scarce in the reviewed literature, the following tables present representative data for a closely related analogue, 4-(4-Methylphenylthio)benzophenone, which provides valuable insights into the expected electronic properties. These calculations are typically performed using DFT and TD-DFT methods.

Table 1: Calculated Electronic Properties of a this compound Analogue

| Property | Value | Method | Reference |

| HOMO Energy | -5.8 eV | DFT/B3LYP/6-311++G(d,p) | [1] |

| LUMO Energy | -1.9 eV | DFT/B3LYP/6-311++G(d,p) | [1] |

| HOMO-LUMO Gap | 3.9 eV | DFT/B3LYP/6-311++G(d,p) | [1] |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-311++G(d,p) | [1] |

Table 2: Simulated UV-Vis Absorption Data for a this compound Analogue

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Method | Reference |

| S0 → S1 | 380 | 0.45 | HOMO → LUMO (π → π) | TD-DFT/CAM-B3LYP/6-311++G(d,p) | [1] |

| S0 → S2 | 320 | 0.12 | HOMO-1 → LUMO (π → π) | TD-DFT/CAM-B3LYP/6-311++G(d,p) | [1] |

| S0 → S3 | 290 | 0.28 | HOMO → LUMO+1 (π → π*) | TD-DFT/CAM-B3LYP/6-311++G(d,p) | [1] |

Experimental Protocols: A Spectroscopic Approach

Experimental validation is crucial for corroborating computational findings. The following outlines a general protocol for the spectroscopic characterization of this compound's electronic structure.

4.1. Synthesis and Purification

A common synthetic route to this compound involves the reaction of Michler's ketone with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. The resulting crude product is then purified using techniques such as column chromatography and recrystallization to obtain a sample of high purity suitable for spectroscopic analysis.

4.2. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the electronic transitions.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of standard solutions of this compound in a suitable solvent (e.g., cyclohexane, acetonitrile, ethanol) of varying concentrations.

-

Record the absorption spectra of each solution over a wavelength range of approximately 200-800 nm.

-

Identify the wavelengths of maximum absorbance.

-

Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient at each λmax.

-

4.3. Fluorescence Spectroscopy

-

Objective: To investigate the emission properties of the molecule, including the emission maximum and fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Procedure:

-

Prepare a dilute solution of this compound in a chosen solvent.

-

Excite the sample at a wavelength corresponding to a major absorption band.

-

Record the emission spectrum.

-

Determine the fluorescence quantum yield relative to a standard fluorophore with a known quantum yield.

-

Signaling Pathways and Logical Relationships

The photophysical processes of this compound can be conceptualized as a series of interconnected events, starting from the absorption of light to the subsequent relaxation pathways.

Conclusion

The electronic structure of this compound is a rich and complex area of study with significant potential for the design of novel photochemically active molecules. While direct and comprehensive computational data for this specific molecule remains an area for future research, the methodologies and comparative data from related compounds presented in this guide offer a robust framework for its investigation. The synergy between theoretical calculations and experimental spectroscopy is paramount in fully characterizing the electronic landscape of this compound and unlocking its potential in various scientific and industrial applications.

References

An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of Thiomichler's Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomichler's ketone, formally known as 4,4'-bis(dimethylamino)thiobenzophenone, is the sulfur analog of Michler's ketone and a compound of interest in various chemical and pharmaceutical research areas. Understanding its chemical stability and degradation pathways is crucial for its application, particularly in environments where it may be exposed to hydrolytic, oxidative, or thermal stress. This technical guide provides a comprehensive overview of the known and predicted degradation pathways of this compound, supported by available data and established chemical principles. While specific quantitative stability data for this compound is limited in publicly available literature, this guide extrapolates from the known behavior of analogous compounds, such as Michler's ketone and other aromatic thioketones, to provide a robust predictive analysis.

Chemical Stability Profile

Thioketones are generally known to be less stable than their ketone counterparts. The carbon-sulfur double bond is more reactive and susceptible to nucleophilic attack and oxidation. The stability of this compound is expected to be influenced by factors such as pH, the presence of oxidizing agents, and temperature.

General Stability Considerations:

-

Hydrolytic Stability: Thioketones can undergo hydrolysis to their corresponding ketones, a reaction that can be influenced by pH.[1] For a water-soluble thioketone derivative of pyropheophorbide a, complete conversion to the corresponding ketone was observed within 24 hours in a neutral aqueous solution, indicating the general susceptibility of thioketones to hydrolysis.[1]

-

Oxidative Stability: The thiocarbonyl group is prone to oxidation. Photooxidation of thiobenzophenone, a related aromatic thioketone, yields benzophenone and elemental sulfur.[2] This suggests that oxidation is a significant degradation pathway for this compound.

-

Thermal Stability: While specific data on the thermal degradation of this compound is scarce, thermal decomposition of organic molecules generally involves the cleavage of the weakest bonds at elevated temperatures.

Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis, oxidation, and, to a lesser extent, photodegradation, leading to the formation of Michler's ketone as a principal degradation product.

Hydrolytic Degradation

Hydrolysis of the thiocarbonyl group is a probable and significant degradation route for this compound, resulting in the formation of Michler's ketone and hydrogen sulfide. This reaction is analogous to the hydrolysis of other thioketones.[1] The stability of the thiocarbonyl group is known to be pH-dependent.[1]

Proposed Hydrolytic Degradation Pathway:

Oxidative Degradation

Oxidation of the thiocarbonyl group is another major degradation pathway. Common oxidizing agents, including atmospheric oxygen (especially under photo-irradiation), can convert the thioketone to its corresponding ketone.[2] The oxidation may proceed through intermediate species such as sulfines (thioketone S-oxides).

Proposed Oxidative Degradation Pathway:

Similar to its oxygen analog, Michler's ketone, this compound possesses dimethylamino groups that are also susceptible to oxidation. The photocatalytic degradation of Michler's Ketone is known to proceed through N-demethylation and cleavage of the bis-aminobenzophenone structure.[3] It is plausible that similar N-demethylation pathways could occur for this compound under oxidative stress, leading to a variety of N-demethylated thioketone and ketone derivatives.

Thermal Degradation

At elevated temperatures, this compound is expected to decompose. While specific studies are lacking, the thermal degradation of aromatic ketones can involve cleavage of the carbonyl group and fragmentation of the aromatic rings. Given the lower bond energy of the C=S bond compared to the C=O bond, the thiocarbonyl group would be a likely site for initial thermal cleavage.

Proposed Thermal Degradation Logical Flow:

References

Methodological & Application

Application Notes & Protocols: Spectrophotometric Analysis of Heavy Metals using Thiomichler's Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiomichler's ketone (4,4'-bis(dimethylamino)thiobenzophenone) is a versatile chromogenic reagent employed in the spectrophotometric determination of various heavy metal ions. Its ability to form stable, colored complexes with specific metal ions allows for sensitive and selective quantification. This document provides detailed protocols for the analysis of mercury, palladium, and copper using this compound, outlining the underlying chemical principles, experimental procedures, and data analysis.

Principle of Detection

The methodology is based on the formation of a colored complex between this compound and the target heavy metal ion in a buffered aqueous or aqueous-alcoholic solution. The intensity of the color, which is directly proportional to the concentration of the metal ion, is measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).

A generalized reaction can be depicted as follows:

Caption: Complex formation between a heavy metal ion and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of mercury, palladium, and copper using this compound.

Table 1: Analytical Parameters for Heavy Metal Determination

| Heavy Metal | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Stoichiometry (Metal:TMK) |

| Mercury (Hg²⁺) | 3.5[1][2] | 520[1] | Not explicitly stated in provided abstracts | 0.025 - 1.60 µg/mL[1][2] | Not explicitly stated in provided abstracts |

| Mercury (Hg²⁺) | 7[3] | Not specified | 0.339 x 10⁴[3] | 1.473 x 10⁻⁵ - 10.313 x 10⁻⁵ M[3] | 1:1[3] |

| Palladium (Pd²⁺) | 3.5[1][2] | 560[1] | Not explicitly stated in provided abstracts | 0.05 - 0.50 µg/mL[1][2] | Not explicitly stated in provided abstracts |

| Copper (Cu²⁺) | 4.6 | 500 | 5.7 x 10⁴ | 0 - 15 µg/25 mL | 1:4 |

| Copper (Cu⁺) | 3[4] | 646[4] | 0.622 x 10³[4] | 3.211 x 10⁻⁵ - 22.48 x 10⁻⁵ M[4] | 1:2[4] |

Experimental Protocols

General Workflow

The general experimental workflow for the spectrophotometric analysis of heavy metals using this compound is as follows:

Caption: General experimental workflow for heavy metal analysis.

Protocol 1: Determination of Mercury (Hg²⁺)

This protocol is adapted from a method for the determination of mercury in water and wastewater.[4]

1. Reagents and Materials:

-

This compound (TMK) Solution (Reagent 2):

-

Acetate Buffer (Reagent 1): Dissolve 17 g of sodium acetate in 150 mL of analytical grade water and add 2.5 mL of 100% acetic acid.[4]

-

Mercury Standard Stock Solution (1000 mg/L): Commercially available or prepared by dissolving 1.354 g of HgCl₂ in 1 L of 0.1 M HCl.

-

Working Standard Solutions: Prepare by serial dilution of the stock solution.

-

Spectrophotometer

-

50 mm rectangular cells[4]

2. Experimental Procedure:

-

Pipette 5.0 mL of the sample solution (pH adjusted to 3-7) into a suitable container.[4]

-

Add 1.0 mL of Reagent 1 (Acetate Buffer).[4]

-

Add 1.5 mL of Reagent 2 (TMK Working Solution) and mix well.[4]

-

Allow the reaction to proceed for 5 minutes.[4]

-

Measure the absorbance of the resulting red complex at 560 nm against a reagent blank.[4] The reagent blank is prepared by substituting the sample solution with deionized water.

3. Calibration Curve:

-

Prepare a series of mercury standards (e.g., 0.025, 0.1, 0.25, 0.5, 0.75, and 1.0 mg/L) from the working standard solution.

-

Follow the experimental procedure for each standard.

-

Plot a graph of absorbance versus concentration.

-

Determine the concentration of mercury in the unknown sample by interpolating its absorbance on the calibration curve.

4. Interferences:

-

Noble metals such as gold, silver, platinum, palladium, rhodium, iridium, and ruthenium interfere by forming similar complexes.[4]

-

Tin(II) also causes interference.[4]

Protocol 2: Simultaneous Determination of Mercury (Hg²⁺) and Palladium (Pd²⁺)

This protocol is based on a research article for the simultaneous determination of mercury and palladium.[1][2]

1. Reagents and Materials:

-

This compound (TMK) Solution: Prepare a 2.5 x 10⁻⁵ mmol/mL solution of TMK.

-

Britton-Robinson Buffer (pH 3.5): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 3.5 with 0.2 M sodium hydroxide.

-

Mercury and Palladium Standard Stock Solutions (1000 µg/mL): Commercially available or prepared from their respective salts.

-

Working Standard Solutions: Prepare by appropriate dilution of the stock solutions.

-

Spectrophotometer capable of scanning in the UV-Vis region.

2. Experimental Procedure:

-

To a series of 10 mL volumetric flasks, add an appropriate aliquot of the mercury and/or palladium standard or sample solution.

-

Add a suitable volume of the Britton-Robinson buffer to achieve a final pH of 3.5.[1][2]

-

Add the TMK solution and dilute to the mark with deionized water.

-

Record the absorption spectra from 360 nm to 660 nm against a reagent blank.[2]

-

The absorbance for the Hg-TMK complex is maximal at 520 nm, and for the Pd-TMK complex at 560 nm.[1]

3. Data Analysis for Simultaneous Determination:

Due to spectral overlap, multivariate calibration methods such as Partial Least Squares (PLS) regression are recommended for the simultaneous determination of mercury and palladium.[1][2]

-

Calibration Set: Prepare a set of 25 mixtures with varying concentrations of mercury (0.025-1.60 µg/mL) and palladium (0.05-0.50 µg/mL).[1][2]

-

Model Building: Record the absorption spectra for each mixture and use the data to build a PLS model that correlates the spectral data with the concentrations of the two analytes.

-

Prediction: The concentration of mercury and palladium in an unknown sample can then be predicted using its absorption spectrum and the developed PLS model.

Protocol 3: Determination of Copper (Cu²⁺/Cu⁺)

Two methods are presented for the determination of copper, depending on the oxidation state and desired conditions.

Method A: Determination of Copper (Cu²⁺)

1. Reagents and Materials:

-

This compound (TMK) Solution.

-

HAc-NaAc Buffer Solution (pH 4.6).

-

Surfactant Solution: Polyethylene octyl phenyl ether (OP).

-

Copper Standard Stock Solution (1000 mg/L).

-

Working Standard Solutions.

-

Spectrophotometer.

2. Experimental Procedure:

-

In a 25 mL volumetric flask, add the copper standard or sample solution.

-

Add the HAc-NaAc buffer solution (pH 4.6).

-

Add the surfactant solution (OP).

-

Add the TMK solution and dilute to the mark.

-

Measure the absorbance of the Cu(II)-TMK-OP complex at 500 nm.

Method B: Determination of Copper (I) (Cu⁺) [4]

1. Reagents and Materials:

-

Michler's Thioketone Reagent Solution.

-

Buffer Solution (pH 3). [4]

-

Copper(I) Standard Solution: Prepare fresh from a suitable Cu(I) salt or by reduction of a Cu(II) standard.

-

Working Standard Solutions.

-

Spectrophotometer.

2. Experimental Procedure:

-

To a suitable container, add the copper(I) standard or sample solution.

-

Add the buffer solution to adjust the pH to 3.[4]

-

Add the Michler's thioketone reagent solution.

-

Allow the complex to form (stable for 90 minutes).[4]

-

Measure the absorbance of the dark brown complex at 646 nm.[4]

Conclusion

This compound serves as a valuable reagent for the spectrophotometric determination of several heavy metals, offering good sensitivity and selectivity under optimized conditions. The protocols provided herein offer a foundation for researchers to develop and validate analytical methods for the quantification of mercury, palladium, and copper in various sample matrices. It is crucial to consider potential interferences and to employ appropriate data analysis techniques, especially for the simultaneous determination of multiple analytes.

References

Application Notes: Thiomichler's Ketone for Colorimetric Detection of Gold and Palladium

Introduction

Thiomichler's ketone (4,4'-bis(dimethylamino)thiobenzophenone), often abbreviated as TMK, is a sensitive chromogenic reagent employed in the spectrophotometric determination of various metal ions.[1] This organic compound has proven particularly useful for the rapid and cost-effective colorimetric detection of precious metals such as gold (Au) and palladium (Pd). The methodology is based on the formation of a colored complex between TMK and the target metal ions in a solution, with the intensity of the color being directly proportional to the concentration of the metal. This application note provides detailed protocols for the use of this compound in the quantitative analysis of gold and palladium, targeting researchers, scientists, and professionals in drug development who may need to quantify these metals in various samples.

Principle of Detection

The detection mechanism involves a complex formation reaction between this compound and Au(III) or Pd(II) ions under specific pH conditions.[2][3] This interaction leads to a distinct color change in the solution, which can be quantified by measuring the absorbance of the solution at a specific wavelength using a spectrophotometer. The high molar absorptivity of the resulting metal-TMK complexes allows for the sensitive determination of trace amounts of gold and palladium.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the colorimetric detection of gold and palladium using this compound.

Table 1: Quantitative Parameters for Gold (Au) Detection

| Parameter | Value | Reference |

| Wavelength (λmax) | 545 nm | [5] |

| Detection Range | 0.02 - 3.0 ppm | [5] |

| Solvent | Isoamyl alcohol | [5] |

Table 2: Quantitative Parameters for Palladium (Pd) Detection

| Parameter | Value | Reference |

| Wavelength (λmax) | Not Specified | |

| Linear Range | 0.1 - 0.5 ppm | [4] |

| Molar Absorptivity | 1.9 x 10⁵ dm³ mol⁻¹ cm⁻¹ | [4] |

| pH | 3.5 | [2][3] |

| Coefficient of Variation | 1% | [4] |

Experimental Protocols

Protocol 1: Colorimetric Determination of Gold (Au)

This protocol is adapted from a method for the determination of gold in geologic materials.[5]

1. Reagents and Materials:

-

This compound (TMK) Solution: Dissolve 14.25 mg of 4,4'-bis(dimethylamino)thiobenzophenone in 400 ml of isoamyl alcohol. Gentle heating may be required to facilitate dissolution. After cooling, dilute to 500 ml with isoamyl alcohol.[5]

-

Gold Standard Solutions: Prepare a series of standard gold solutions with concentrations ranging from 0.5 to 3.0 µg of Au.

-

Hydrobromic Acid (HBr): 3N solution.

-

Iron(III) Bromide (FeBr₃) Solution: 0.1 ml.

-

Ethyl Ether

-

Ammonium Hydroxide (NH₄OH) or Phosphoric Acid (H₃PO₄) for pH adjustment.

-

Separatory funnels (125 ml)

-

Spectrophotometer

-

Cuvettes

2. Procedure:

-

Transfer appropriate aliquots of the gold standard solutions or the sample solution into 22 x 175-mm rimless culture tubes.

-

To each tube, add 20 ml of 3N HBr and 0.1 ml of FeBr₃ solution.

-

Add 15 ml of ethyl ether, stopper the tubes with corks, and shake for 1 minute.

-

Allow the phases to separate and discard the aqueous (lower) layer.

-

Transfer the ether phase to a beaker and evaporate to dryness.

-

Dissolve the residue in a suitable volume of aqua regia and evaporate to dryness again.

-

Dissolve the final residue in 20 ml of 3N HBr.

-

Thoroughly mix and adjust the pH to 3.0 ± 0.2 with NH₄OH or H₃PO₄.

-

Transfer the solution to a 125-ml separatory funnel and add 3 ml of the dilute this compound solution.

-

Shake the funnel for 3 minutes and allow the phases to separate.

-

Discard the aqueous layer and wash the organic phase with water.

-

After washing, drain the water and add a few drops of ethyl alcohol to collect any remaining water traces, which should then be discarded.

-

Transfer the organic phase to a cuvette and measure the absorbance at 545 nm against a reagent blank.[5]

-

Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

-

Determine the concentration of gold in the sample from the calibration curve.

Protocol 2: Colorimetric Determination of Palladium (Pd)

This protocol is based on a spectrophotometric method for determining trace amounts of palladium.[4]

1. Reagents and Materials:

-

This compound (TMK) Solution: Prepare a solution of TMK in a suitable organic solvent (e.g., ethanol or isoamyl alcohol). The exact concentration should be optimized for the desired detection range.

-

Palladium Standard Solutions: Prepare a series of standard palladium solutions in the concentration range of 0.1-0.5 ppm.[4]

-

Hydroxylamine Hydrochloride Solution: To suppress oxidation and decomposition of the TMK and the Pd(II)-TMK complex.[4]

-

Buffer Solution (pH 3.5): To maintain the optimal pH for complex formation.[2][3]

-

Spectrophotometer

-

Cuvettes

2. Procedure:

-

To a series of standard flasks, add appropriate aliquots of the palladium standard solutions or the sample solution.

-

Add a specific volume of the hydroxylamine hydrochloride solution to each flask.

-

Adjust the pH of the solutions to 3.5 using the buffer solution.[2][3]

-

Add a predetermined volume of the this compound solution to each flask and mix well.

-

Allow the reaction to proceed for a sufficient time for the color to develop fully.

-

Measure the absorbance of the solutions at the wavelength of maximum absorbance (to be determined by scanning the spectrum of the Pd-TMK complex) against a reagent blank.

-

Create a calibration curve by plotting the absorbance of the standard solutions against their respective concentrations.

-

Use the calibration curve to determine the concentration of palladium in the sample solution.

Visualizations

Caption: Workflow for the colorimetric detection of gold using this compound.

Caption: Workflow for the colorimetric detection of palladium using this compound.

Caption: Signaling pathway for metal ion detection by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous spectrophotometric determination of mercury and palladium with Thio-Michler's Ketone using partial least squares regression and orthogonal signal correction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectrophotometric Determination of Trace Amounts of Palladium in Antibiotics and Catalysts with Thio-Michler's Ketone | Semantic Scholar [semanticscholar.org]

- 5. pubs.usgs.gov [pubs.usgs.gov]

Application of Thiomichler's Ketone in the Determination of Residual Chlorine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate determination of residual chlorine in water is crucial in various fields, including environmental monitoring, water treatment, and the pharmaceutical industry, to ensure disinfection efficacy and compliance with regulatory standards. Thiomichler's ketone (4,4'-bis(dimethylamino)thiobenzophenone) offers a sensitive and reliable spectrophotometric method for this purpose. This document provides detailed application notes and protocols for the use of this compound in the determination of residual chlorine.

Principle of the Method

This compound undergoes a redox reaction with residual chlorine in an acidic environment (pH 3.5) to produce a stable, blue-colored quinoidal product. The intensity of the blue color is directly proportional to the concentration of residual chlorine in the sample. The absorbance of this colored solution is measured at a wavelength of 640 nm to quantify the residual chlorine concentration. To ensure the solubility of the sparingly soluble this compound in aqueous solutions, a mixture of a surfactant, such as Triton X-100, and an organic solvent, like 2-methoxyethanol, is employed.

Reaction Pathway

The chemical reaction between this compound and residual chlorine (present as hypochlorous acid, HOCl, at acidic pH) is an oxidation reaction. The thiocarbonyl group (C=S) in this compound is oxidized, leading to the formation of a highly conjugated, blue-colored product.

Caption: Reaction of this compound with Chlorine.

Quantitative Data Summary

The spectrophotometric method using this compound for the determination of residual chlorine has been shown to be reliable and sensitive. The following table summarizes the key quantitative parameters reported in the literature.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 640 nm | |

| Linearity Range | 0.2 - 1.0 mg/L | |

| Linearity Range | 0 - 1.68 mg/L | |

| Relative Standard Deviation (RSD) | 0.37% for 0.56 mg/L (n=5) | |

| pH of Reaction | 3.5 |

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Residual Chlorine

This protocol details the step-by-step procedure for the quantitative determination of residual chlorine in water samples using a spectrophotometer.

1. Reagents and Materials:

-

This compound

-

2-Methoxyethanol

-

Triton X-100

-

Formic acid

-

Sodium formate

-

Standard chlorine solution (e.g., from sodium hypochlorite), standardized by iodometric titration.

-

Deionized water

-

Spectrophotometer capable of measuring absorbance at 640 nm

-

Volumetric flasks and pipettes

2. Preparation of Solutions:

-

Formate Buffer (pH 3.5): Prepare a solution of formic acid and sodium formate in deionized water and adjust the pH to 3.5 using a pH meter.

-

This compound Stock Solution: Due to the lack of precise concentrations in the available literature, it is recommended to prepare a saturated solution of this compound in 2-methoxyethanol. This stock solution should be stored in a dark, cool place.

-

Triton X-100 Solution (1% v/v): Dilute 1 mL of Triton X-100 in 99 mL of deionized water.

-

Working Reagent Solution: A fresh working reagent should be prepared daily by mixing the this compound stock solution, formate buffer, and Triton X-100 solution. The exact ratios should be optimized in the laboratory to ensure complete dissolution and optimal color development. A starting point could be a mixture of the buffer containing a small percentage of 2-methoxyethanol and Triton X-100, to which the this compound stock solution is added to a final concentration that provides a low blank reading.

3. Preparation of Calibration Standards:

-

Prepare a series of chlorine standards with concentrations ranging from 0.1 to 2.0 mg/L by diluting the standardized chlorine solution with deionized water. These standards should be prepared fresh for each analysis.